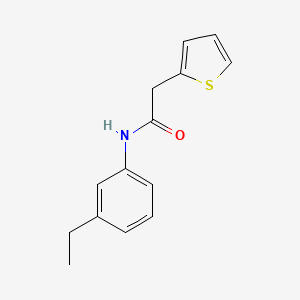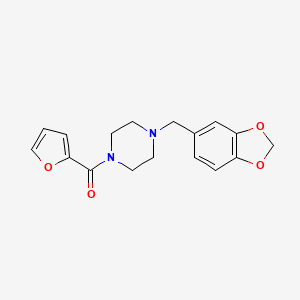![molecular formula C22H17NO3 B5740413 6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740413.png)
6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as C20H17NO3, is a synthetic compound that has been studied for its potential therapeutic applications in several scientific fields. This compound belongs to the family of isoquinoline derivatives and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In neurology, it has been shown to inhibit the formation of amyloid-beta plaques by modulating the activity of certain enzymes involved in the processing of amyloid precursor protein.
Biochemical and Physiological Effects
6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurology, it has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. In pharmacology, it has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments include its potential therapeutic applications in cancer research, neurology, and pharmacology. It has been shown to have anti-tumor activity, neuroprotective effects, and the ability to modulate the activity of certain enzymes and receptors. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity to cells and tissues.
Direcciones Futuras
There are several future directions for the study of 6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. In cancer research, further studies are needed to determine the optimal dosage and administration of this compound in animal models and clinical trials. In neurology, further studies are needed to determine the potential of this compound as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. In pharmacology, further studies are needed to determine the mechanism of action of this compound and to identify potential drug targets for its development as a therapeutic agent.
Métodos De Síntesis
The synthesis of 6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been reported in the literature through several methods. One of the most common methods involves the reaction of 2,3-dimethylaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 2,3-dimethylacetanilide. The resulting compound is then reacted with phthalic anhydride in the presence of an acid catalyst to yield 6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.
Aplicaciones Científicas De Investigación
6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential therapeutic applications in several scientific fields, including cancer research, neurology, and pharmacology. In cancer research, this compound has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. In neurology, it has been studied for its potential neuroprotective effects and its ability to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. In pharmacology, it has been studied as a potential inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
6-acetyl-2-(2,3-dimethylphenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-12-6-4-9-19(13(12)2)23-21(25)17-8-5-7-16-15(14(3)24)10-11-18(20(16)17)22(23)26/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOGZKHVBWLVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)C(=O)C)C=CC=C4C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5740331.png)
![methyl 4-{[(anilinocarbonothioyl)amino]methyl}benzoate](/img/structure/B5740345.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5740364.png)
![4-[(2,4-dichlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5740372.png)




![N-(2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B5740405.png)
![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5740408.png)

![4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5740435.png)
![(2-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5740439.png)